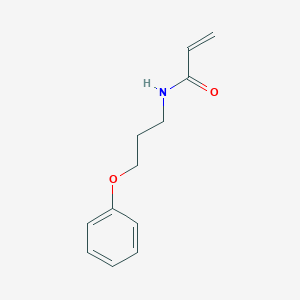

N-(3-phenoxypropyl)prop-2-enamide

Description

Contextualization within N-substituted Acrylamide (B121943) Chemistry

N-(3-phenoxypropyl)prop-2-enamide belongs to the class of N-substituted acrylamides. These are derivatives of acrylamide where one of the hydrogen atoms on the amide nitrogen is replaced by an organic substituent. The fundamental structure of these compounds includes a vinyl group attached to a carbonyl group, which is then bonded to a nitrogen atom. This arrangement makes them valuable monomers for polymerization.

The nature of the substituent on the nitrogen atom significantly influences the properties of the resulting polymer. For instance, the hydrophilicity or hydrophobicity of the polymer can be fine-tuned by altering this substituent. N-substituted acrylamides are known for their role in creating "smart" polymers, particularly those that are thermo-responsive. rsc.org These polymers can undergo reversible phase changes in aqueous solutions in response to temperature variations. rsc.org The general synthesis of N-substituted acrylamides often involves the reaction of an appropriate amine with acryloyl chloride. researchgate.net

To illustrate the diversity within this chemical family, the table below presents a selection of N-substituted acrylamides and their key characteristics.

| Compound Name | Substituent | Key Feature/Application Area |

| N-isopropylacrylamide | Isopropyl | Forms thermo-responsive polymers (LCST around 32°C) used in biomedical applications. rsc.org |

| N,N-dimethylacrylamide | Two methyl groups | A hydrophilic monomer used in the synthesis of hydrogels and other polymers. |

| N-((2-hydroxyethyl) carbamothioyl) acrylamide | (2-hydroxyethyl) carbamothioyl | Investigated as a corrosion inhibitor for carbon steel. nih.gov |

| 2-cyano-N-(4-hydroxyphenyl)-3-phenylacrylamide | 4-hydroxyphenyl (with other groups) | Studied for its potential as a corrosion inhibitor for copper. nih.gov |

This table is for illustrative purposes and showcases the variety of N-substituted acrylamides and their research contexts.

Academic Significance and Research Gaps in Prop-2-enamide Derivatives

Prop-2-enamide, more commonly known as acrylamide, and its derivatives are of significant academic and industrial importance. They are the building blocks for polyacrylamides, a class of polymers with a wide array of applications, including as flocculants in water treatment, in soil conditioning, and as a medium for gel electrophoresis. researchgate.netnih.gov

The academic significance of prop-2-enamide derivatives lies in the versatility of their polymerization. The double bond in the acryloyl group is susceptible to free-radical polymerization, allowing for the creation of high-molecular-weight polymers. The ability to modify the "N" position of the amide group provides a straightforward method to introduce various functional groups into the polymer chain, thereby tailoring the final properties of the material. researchgate.net

Despite the extensive research into many acrylamide derivatives, this compound represents a clear research gap. The presence of a phenoxypropyl group suggests that polymers derived from this monomer could possess interesting properties, such as a balance of hydrophobicity (from the phenyl ring) and flexibility (from the propyl chain), along with potential hydrogen bonding capabilities from the amide group. The ether linkage within the substituent could also influence its chemical stability and solubility. The lack of empirical data on the polymerization of this compound and the properties of the resulting polymer is a significant void in the current body of knowledge.

Overview of Prior Research on Related Acrylamido Compounds

While direct research on this compound is limited, studies on structurally related compounds can provide valuable insights. For example, research on other N-substituted acrylamides containing aromatic rings has been conducted. researchgate.net These studies often focus on the synthesis of novel copolymers with specific physical properties. researchgate.net

Furthermore, acrylamide derivatives have been investigated for a range of applications beyond polymer science. For instance, certain acrylamide derivatives have been synthesized and evaluated for their potential as corrosion inhibitors for metals in acidic solutions. nih.govnih.gov These studies have shown that the presence of heteroatoms (like oxygen and nitrogen) and aromatic rings in the molecular structure can facilitate the adsorption of these molecules onto metal surfaces, thereby protecting them from corrosion. nih.govmdpi.com

Research into acrylamide derivatives has also extended into the medical field, with some compounds being investigated for their cytotoxic activity against cancer cell lines. mdpi.com These studies highlight the potential for acrylamide-based structures to serve as scaffolds for the development of new therapeutic agents. mdpi.com

The table below summarizes findings from research on acrylamido compounds with structural similarities or related applications, offering a glimpse into the potential research avenues for this compound.

| Research Area | Related Acrylamido Compounds Studied | Key Findings |

| Polymer Science | N-substituted acrylamides with aromatic primary amines | Successful synthesis of new copolymers with varied physical properties. researchgate.net |

| Corrosion Inhibition | N-((2-hydroxyethyl) carbamothioyl) acrylamide, 2-cyano-N-(4-hydroxyphenyl)-3-phenylacrylamide | Effective as mixed-type corrosion inhibitors for steel and copper in acidic media. nih.govnih.gov |

| Biomedical Applications | Various N-aryl amide derivatives | Showed moderate to potent anticancer activity against breast cancer cell lines. mdpi.com |

| Smart Polymers | Poly(N-isopropylacrylamide) | Exhibits a lower critical solution temperature (LCST), leading to applications in controlled drug delivery and tissue engineering. rsc.org |

This table provides an overview of research on related compounds to suggest potential areas of interest for this compound.

Structure

3D Structure

Properties

IUPAC Name |

N-(3-phenoxypropyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-2-12(14)13-9-6-10-15-11-7-4-3-5-8-11/h2-5,7-8H,1,6,9-10H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYUZDWPBGZYTJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NCCCOC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for N 3 Phenoxypropyl Prop 2 Enamide

Established Approaches for N-substituted Prop-2-enamide Synthesis

The synthesis of N-substituted prop-2-enamides, such as N-(3-phenoxypropyl)prop-2-enamide, has traditionally relied on robust and well-documented chemical reactions. These methods are characterized by their reliability and broad applicability.

Acylation-Based Reactions (e.g., Schotten-Baumann Method)

A primary and straightforward method for synthesizing this compound is through the acylation of 3-phenoxypropan-1-amine (B1584369) with acryloyl chloride. This reaction is a classic example of nucleophilic acyl substitution. libretexts.org The Schotten-Baumann method, which involves the reaction of an amine with an acid chloride in the presence of a base, is a common approach. libretexts.org

In this specific synthesis, the lone pair of electrons on the nitrogen atom of 3-phenoxypropan-1-amine attacks the electrophilic carbonyl carbon of acryloyl chloride. This is followed by the elimination of a chloride ion. A base, such as an aqueous sodium hydroxide (B78521) solution or a tertiary amine like triethylamine, is used to neutralize the hydrogen chloride that is formed as a byproduct, preventing it from protonating the starting amine. libretexts.org The reaction is typically vigorous and is often performed at low temperatures to control the reaction rate. libretexts.org

The general reaction can be depicted as: CH2=CHCOCl + H2N(CH2)3OPh + Base → CH2=CHCONH(CH2)3OPh + Base·HCl

Acryloyl chloride itself can be synthesized from acrylic acid by reacting it with agents like benzoyl chloride or, under flow conditions, with oxalyl chloride or thionyl chloride. wikipedia.orgnih.gov

Amide Bond Formation Strategies in Organic Synthesis

Beyond the direct use of acyl chlorides, a vast array of amide bond formation strategies developed in organic synthesis is applicable. These methods often employ coupling agents to activate the carboxylic acid (acrylic acid in this case) towards nucleophilic attack by the amine (3-phenoxypropan-1-amine). ucl.ac.uk

Common coupling agents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and phosphonium (B103445) or uronium salts such as HATU ((1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)). ucl.ac.uk These reagents convert the carboxylic acid into a more reactive intermediate in situ, which then readily reacts with the amine to form the desired amide. While highly effective, these methods often generate stoichiometric amounts of byproducts that need to be removed during purification. ucl.ac.uk

An alternative approach involves the direct condensation of a carboxylic acid and an amine by heating, though this often requires high temperatures. bohrium.com

Novel Synthetic Protocols for this compound

Recent advancements in synthetic organic chemistry have led to the development of more sophisticated and efficient methods for amide bond formation. These novel protocols often offer advantages in terms of catalytic efficiency, substrate scope, and adherence to green chemistry principles.

Transition Metal-Catalyzed Methodologies

Transition metal catalysis has emerged as a powerful tool for forming C-N bonds, including amide linkages. While direct catalytic amidation is an active area of research, related palladium-catalyzed reactions have been developed for the synthesis of acrylamides. For instance, palladium-catalyzed alkylarylation of acrylamides with unactivated alkyl halides has been demonstrated. acs.org Nickel-catalyzed reactions have also been used for the alkylation of C-H bonds in acrylamides. acs.org These methods, while not direct syntheses of the target molecule from its constituent amine and acid, showcase the potential of transition metals to construct complex acrylamide (B121943) structures.

Organocatalytic and Metal-Free Reaction Conditions

Organocatalysis, which uses small organic molecules as catalysts, presents a metal-free alternative for amide synthesis. Boric acid has been identified as an effective and green catalyst for the direct amidation of carboxylic acids and amines. orgsyn.org This method is appealing due to the low cost and low toxicity of the catalyst. orgsyn.org The reaction often proceeds under solvent-free conditions by heating the mixture of the carboxylic acid, amine, and boric acid. bohrium.comresearchgate.net

Another organocatalytic system involves the use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,2,4-triazole (B32235) (TA) to catalyze the amidation of non-activated esters with amines. nih.govrsc.org This post-polymerization modification technique demonstrates the ability of organocatalysts to facilitate amide bond formation under relatively mild conditions. nih.govrsc.org

The table below summarizes some organocatalytic approaches to amide synthesis.

| Catalyst System | Reactants | Conditions | Key Features |

| Boric Acid | Carboxylic Acid, Amine | Solvent-free, heating | Green, inexpensive catalyst. bohrium.comorgsyn.org |

| DBU / 1,2,4-Triazole | Non-activated Ester, Amine | ACN or DMF solvent | Efficient for post-polymerization modification. nih.govrsc.org |

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry are increasingly influencing the design of synthetic routes for all chemical compounds, including amides. The goal is to reduce or eliminate the use and generation of hazardous substances. nih.gov

For the synthesis of this compound, several green approaches can be considered:

Solvent-Free Synthesis: As mentioned, boric acid-catalyzed amidation can be performed without a solvent, which aligns with green chemistry principles by reducing solvent waste. bohrium.comresearchgate.netsemanticscholar.org Another solvent-free method utilizes methoxysilanes as coupling agents. nih.gov

Catalytic Reactions: The use of catalysts, whether they are transition metals, organocatalysts, or enzymes, is inherently greener than using stoichiometric reagents because they are used in smaller amounts and can be recycled. ucl.ac.uk

Enzymatic Synthesis: Lipases, such as Candida antarctica lipase (B570770) B (CALB), have been shown to be effective biocatalysts for amide bond formation from carboxylic acids and amines under mild, anhydrous conditions. nih.gov This enzymatic method is highly selective and generates minimal waste. nih.gov

Atom Economy: Designing reactions that maximize the incorporation of all materials used in the process into the final product is a key principle of green chemistry. Direct amidation reactions are more atom-economical than those requiring stoichiometric activating agents. semanticscholar.org

The following table highlights a comparison of different synthetic strategies based on green chemistry criteria.

| Synthetic Strategy | Green Chemistry Advantages | Potential Drawbacks |

| Schotten-Baumann | Well-established, often high-yielding | Use of hazardous acyl chlorides, solvent waste |

| Coupling Agents | High efficiency under mild conditions | Poor atom economy, byproduct waste ucl.ac.uk |

| Boric Acid Catalysis | Solvent-free potential, inexpensive catalyst orgsyn.orgsemanticscholar.org | May require elevated temperatures |

| Enzymatic Synthesis | High selectivity, mild conditions, biodegradable catalyst nih.gov | May require specific solvent conditions, catalyst cost |

Mechanistic Investigations of this compound Formation

The formation of this compound via the reaction of 3-phenoxypropan-1-amine and acryloyl chloride proceeds through a well-understood nucleophilic addition-elimination mechanism.

The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the nitrogen atom of 3-phenoxypropan-1-amine on the electrophilic carbonyl carbon of acryloyl chloride. This initial attack results in the formation of a tetrahedral intermediate. In this intermediate, the carbon-oxygen double bond is broken, and the oxygen atom carries a negative charge, while the nitrogen atom, having donated its electrons, bears a positive charge.

The tetrahedral intermediate is unstable and rapidly proceeds to the elimination stage. The carbon-oxygen double bond is reformed, and in the process, the chloride ion, being a good leaving group, is expelled.

The table below summarizes the key reactants and their roles in the primary synthetic route.

| Reactant/Reagent | Role |

| 3-phenoxypropan-1-amine | Nucleophile |

| Acryloyl chloride | Electrophile (Acylating agent) |

| Triethylamine (or other base) | Acid scavenger |

| Dichloromethane (or other aprotic solvent) | Reaction medium |

Structural Elucidation and Advanced Spectroscopic Characterization Research of N 3 Phenoxypropyl Prop 2 Enamide

Spectroscopic Techniques for Molecular Confirmation

Spectroscopy is a cornerstone in the structural elucidation of organic molecules. By probing the interactions of molecules with electromagnetic radiation, chemists can deduce detailed information about the connectivity of atoms and the electronic environment within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. It relies on the magnetic properties of atomic nuclei, particularly ¹H (proton) and ¹³C (carbon-13).

¹H NMR Spectroscopy provides detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons. For N-(3-phenoxypropyl)prop-2-enamide, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the aromatic ring, the propyl chain, and the vinyl group of the acrylamide (B121943). The chemical shifts (δ) are influenced by the electron-withdrawing effects of the oxygen and nitrogen atoms.

Illustrative ¹H NMR Data for this compound:

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic Protons (C₆H₅) | 6.8 - 7.3 | Multiplet | - |

| Vinyl Protons (=CH₂) | 5.6 - 6.3 | Multiplet | - |

| Vinyl Proton (-CH=) | 6.1 - 6.5 | Multiplet | - |

| Methylene Protons (-O-CH₂) | 4.0 - 4.2 | Triplet | 6-7 |

| Methylene Protons (-N-CH₂) | 3.4 - 3.6 | Quartet | 6-7 |

| Methylene Protons (-CH₂-) | 2.0 - 2.2 | Quintet | 6-7 |

¹³C NMR Spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal. The chemical shifts in ¹³C NMR are sensitive to the hybridization and electronic environment of the carbon atoms.

Illustrative ¹³C NMR Data for this compound:

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl Carbon (C=O) | 165 - 168 |

| Aromatic Carbons (C₆H₅) | 114 - 158 |

| Vinyl Carbons (=CH₂, -CH=) | 125 - 131 |

| Methylene Carbon (-O-CH₂) | 65 - 68 |

| Methylene Carbon (-N-CH₂) | 37 - 40 |

Mass Spectrometry (MS and LC/MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and can also be used to deduce its elemental composition and structure through fragmentation patterns.

In the analysis of this compound, the mass spectrum would be expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the molecular formula.

Liquid Chromatography-Mass Spectrometry (LC/MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This is particularly useful for analyzing the purity of a sample and for identifying any byproducts from the synthesis. The compound would first be passed through an LC column to separate it from any impurities, and the eluent would then be introduced into the mass spectrometer for detection.

Illustrative Mass Spectrometry Data for this compound:

| Technique | Parameter | Expected Value |

|---|---|---|

| Electrospray Ionization (ESI-MS) | [M+H]⁺ (protonated molecule) | m/z = 206.1181 |

Vibrational (Infrared) and Electronic (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different functional groups absorb at characteristic frequencies, making IR spectroscopy an excellent tool for identifying the presence of specific functional groups within a molecule. For this compound, key absorptions would be expected for the N-H bond, the C=O group of the amide, the C=C bond of the vinyl group, and the C-O bond of the ether.

Illustrative Infrared (IR) Spectroscopy Data for this compound:

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

|---|---|

| N-H Stretch (amide) | 3300 - 3500 |

| C-H Stretch (aromatic) | 3000 - 3100 |

| C-H Stretch (aliphatic) | 2850 - 3000 |

| C=O Stretch (amide) | 1650 - 1680 |

| C=C Stretch (vinyl) | 1610 - 1640 |

Ultraviolet-Visible (UV-Vis) Spectroscopy probes the electronic transitions within a molecule. It is particularly useful for compounds containing chromophores, which are parts of the molecule that absorb light in the UV-Vis range. The phenoxy and prop-2-enamide groups in this compound are expected to give rise to characteristic absorption maxima (λ_max).

Chromatographic Methods for Purity Assessment and Isolation (e.g., HPLC)

Chromatographic techniques are essential for separating mixtures and assessing the purity of compounds. High-Performance Liquid Chromatography (HPLC) is a widely used method for this purpose. A solution of the compound is passed through a column packed with a stationary phase, and a liquid mobile phase carries the components of the mixture through the column at different rates, leading to their separation.

For this compound, a reversed-phase HPLC method would typically be used, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture (e.g., water and acetonitrile). The purity of the sample is determined by the number and relative areas of the peaks in the chromatogram. A pure sample should ideally show a single sharp peak.

Computational Chemistry and Theoretical Modeling of N 3 Phenoxypropyl Prop 2 Enamide

Quantum Chemical Studies

No specific studies utilizing Density Functional Theory (DFT) to calculate the geometric and electronic structure of N-(3-phenoxypropyl)prop-2-enamide were found in the reviewed literature.

There are no available research findings on the molecular orbital analysis or intramolecular charge transfer for this compound using methods such as Natural Bond Orbital (NBO) analysis.

No computational studies aimed at predicting or interpreting the spectroscopic parameters (NMR, UV-Vis, IR/Raman) of this compound could be located.

Molecular Dynamics Simulations for Conformational and Intermolecular Interactions

A search of the scientific literature did not yield any studies on the use of molecular dynamics simulations to investigate the conformational flexibility and intermolecular interactions of this compound.

Computational Elucidation of Reaction Mechanisms and Transition States

There is no available research on the computational elucidation of reaction mechanisms or the identification of transition states involving this compound.

Development of Theoretical Frameworks for Structure-Reactivity Correlations

No theoretical frameworks specifically developed to correlate the structure and reactivity of this compound were found in the public domain.

Polymerization and Materials Science Research Applications of N 3 Phenoxypropyl Prop 2 Enamide

Integration into Functional Polymer Systems

Development of Polymer-Supported Catalytic Systems Utilizing Derivatives:There are no findings on the use of N-(3-phenoxypropyl)prop-2-enamide derivatives in the development of polymer-supported catalytic systems.

While this compound is listed as a chemical compound in various databases, it does not appear to have been a subject of academic or industrial research in the fields of polymer chemistry and materials science.

Research on this compound in Advanced Polymeric Architectures Remains an Unexplored Frontier

Despite a growing interest in the development of sophisticated polymeric materials, a thorough investigation into the polymerization and materials science applications of this compound, particularly in the realm of advanced polymeric architectures, has yet to be documented in publicly available research.

While the field of polymer chemistry has seen significant advancements in creating complex structures such as block copolymers, star polymers, and other intricate designs, the specific monomer this compound does not appear as a building block in these explorations. A comprehensive search of scientific literature and chemical databases reveals a notable absence of studies detailing its polymerization behavior, be it through controlled radical polymerization techniques like RAFT (Reversible Addition-Fragmentation chain Transfer) or other methods. Consequently, there is no available data on the properties of homopolymers or copolymers derived from this specific compound.

The exploration of new monomers is a critical driver of innovation in materials science, as the unique chemical structures of these building blocks can impart novel properties to the resulting polymers. For instance, the phenoxy and propyl groups within this compound suggest potential for interesting thermal or mechanical characteristics in a polymer chain. However, without experimental data, any discussion of its potential contributions to advanced polymeric architectures remains purely speculative.

The scientific community has extensively documented the synthesis of advanced polymeric architectures using a variety of other acrylamide (B121943) and acrylate (B77674) monomers. These studies provide foundational knowledge and established methodologies that could, in principle, be applied to this compound. Yet, no such research has been published.

Chemical Reactivity and Derivatization Research of N 3 Phenoxypropyl Prop 2 Enamide

Exploration of the α,β-Unsaturated Amide Moiety Reactivity

The reactivity of the α,β-unsaturated amide functionality in N-(3-phenoxypropyl)prop-2-enamide is dominated by its electrophilic character at the β-carbon, making it susceptible to a variety of nucleophilic and cycloaddition reactions.

Nucleophilic Addition Reactions (e.g., Michael Additions)

The polarized nature of the acrylamide (B121943) group in this compound renders the β-carbon atom electrophilic and, therefore, a prime target for nucleophilic attack in what is known as a Michael or conjugate addition. This reaction is a cornerstone of carbon-carbon and carbon-heteroatom bond formation.

A general representation of the Michael addition of a thiol to this compound is depicted below:

Scheme 1: Michael Addition of a Thiol to this compound

The reaction is typically catalyzed by a base, which deprotonates the thiol to form a more nucleophilic thiolate anion. acs.org The resulting adduct is a β-thioether derivative, which can be a valuable intermediate for further synthetic transformations. The reactivity of various N-alkyl and N-aryl acrylamides in such additions has been a subject of research, indicating that the nature of the substituent on the nitrogen atom can influence the reaction kinetics. researchgate.net

| Nucleophile | Product Structure | Reaction Conditions | Reference |

| Thiol (R-SH) | R-S-CH2-CH2-C(=O)NH-(CH2)3-O-Ph | Base catalysis | acs.org |

| Amine (R2NH) | R2N-CH2-CH2-C(=O)NH-(CH2)3-O-Ph | Typically neat or in a protic solvent | General knowledge |

| Enolate | O=C-CH-CH2-CH2-C(=O)NH-(CH2)3-O-Ph | Aprotic solvent, strong base | General knowledge |

Cycloaddition Reactions

The carbon-carbon double bond of the acrylamide moiety in this compound can participate in cycloaddition reactions, most notably the Diels-Alder reaction, where it acts as a dienophile. These reactions are powerful tools for the construction of cyclic and polycyclic systems.

In a typical Diels-Alder reaction, the acrylamide would react with a conjugated diene to form a six-membered ring. The reactivity of the acrylamide as a dienophile is enhanced by the electron-withdrawing nature of the amide group.

Scheme 2: Diels-Alder Reaction of this compound with a Diene

While specific examples involving this compound are not extensively documented, the Diels-Alder reactions of other N-substituted acrylamides have been reported. For instance, N-arylacrylamides have been shown to react with dienes, and in some cases, the initially formed cycloadduct can undergo further reactions. rsc.org The stereoselectivity and regioselectivity of these reactions are key aspects of their synthetic utility. youtube.com Furthermore, metal ions can catalyze the Diels-Alder reactions of acrylamides, influencing their reactivity and selectivity. acs.org

| Diene | Dienophile | Type of Cycloaddition | Product |

| 1,3-Butadiene | This compound | [4+2] Diels-Alder | Substituted cyclohexene (B86901) carboxamide |

| Cyclopentadiene | This compound | [4+2] Diels-Alder | Bicyclic adduct |

Functional Group Transformations and Chemical Modifications on the Phenoxypropyl Group

The phenoxypropyl group of this compound offers several avenues for chemical modification, allowing for the introduction of diverse functionalities and the synthesis of a wide range of derivatives.

The aromatic ring of the phenoxy group is susceptible to electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions. These modifications can introduce substituents at various positions on the phenyl ring, thereby altering the electronic and steric properties of the molecule. The specific position of substitution (ortho, meta, or para) will be directed by the activating nature of the ether oxygen.

Furthermore, the ether linkage itself can be a target for cleavage under harsh conditions, for example, using strong acids like HBr or HI, to yield a phenol (B47542) and a 3-bromopropyl or 3-iodopropyl derivative, respectively. However, milder methods for functional group interconversion are often preferred to maintain the integrity of the rest of the molecule. researchgate.net For instance, if the phenyl ring were substituted with other functional groups, these could be transformed. A nitro group could be reduced to an amine, an ester could be hydrolyzed to a carboxylic acid, and so on. These transformations would typically be carried out after protecting the reactive acrylamide moiety to prevent undesired side reactions. youtube.com

| Functional Group on Phenyl Ring | Reagents and Conditions | Resulting Functional Group |

| -NO2 | H2, Pd/C | -NH2 |

| -Br | n-BuLi, then CO2 | -COOH |

| -OCH3 | BBr3 | -OH |

Synthesis of Analogues and Homologues for Structure-Reactivity Relationship Investigations

The synthesis of analogues and homologues of this compound is crucial for establishing structure-activity relationships (SAR). By systematically modifying the structure of the molecule and evaluating the impact on its reactivity or biological activity, researchers can gain insights into the key structural features responsible for its properties.

Analogues can be synthesized by varying the substituents on the phenyl ring of the phenoxypropyl group. For example, introducing electron-donating or electron-withdrawing groups can modulate the electronic properties of the molecule, which in turn can affect the reactivity of the acrylamide moiety. nih.gov

Homologues can be prepared by altering the length of the propyl chain connecting the phenoxy group to the amide nitrogen. For instance, using 2-phenoxyethylamine (B128699) or 4-phenoxybutylamine in the initial acylation step would yield the corresponding N-(2-phenoxyethyl)prop-2-enamide or N-(4-phenoxybutyl)prop-2-enamide, respectively. The length of this linker can influence the molecule's conformation and its ability to interact with biological targets or other reactants. Studies on other N-alkylacrylamides have shown that the length of the alkyl chain can impact properties such as their inhibitory activity against certain enzymes. researchgate.netnih.govnih.gov

| Analogue/Homologue | Key Structural Variation | Potential Impact |

| N-(3-(4-nitrophenoxy)propyl)prop-2-enamide | Electron-withdrawing group on phenyl ring | Increased reactivity of acrylamide |

| N-(3-(4-methoxyphenoxy)propyl)prop-2-enamide | Electron-donating group on phenyl ring | Decreased reactivity of acrylamide |

| N-(2-phenoxyethyl)prop-2-enamide | Shorter alkyl chain | Altered conformational flexibility |

| N-(4-phenoxybutyl)prop-2-enamide | Longer alkyl chain | Altered conformational flexibility and lipophilicity |

This compound as a Versatile Synthetic Building Block (Synthon)

The dual functionality of this compound makes it a valuable and versatile synthetic building block, or synthon, for the construction of more complex molecules. The term "synthon" in this context refers to a conceptual unit within a molecule that can be formed by a known synthetic operation.

The acrylamide moiety can serve as a precursor for a variety of functional groups. For example, the Michael addition of nucleophiles can introduce a wide range of substituents at the β-position. The resulting saturated amide can then be hydrolyzed to a carboxylic acid or reduced to an amine, providing access to a diverse array of chemical structures.

The phenoxypropyl side chain can also be exploited in synthetic strategies. For instance, the phenyl ring can be functionalized to allow for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to form new carbon-carbon or carbon-nitrogen bonds. This enables the connection of the this compound core to other molecular fragments.

The ability to selectively react at either the acrylamide or the phenoxypropyl group, potentially through the use of protecting groups, further enhances the utility of this compound as a synthon. researchgate.netyoutube.com This allows for a stepwise and controlled construction of complex target molecules. While specific, large-scale applications of this compound as a synthon are not widely reported, its structural features are representative of a class of bifunctional molecules that are highly valued in medicinal chemistry and materials science for the synthesis of novel compounds. nih.gov

Future Research Trajectories for N 3 Phenoxypropyl Prop 2 Enamide

Advancements in Sustainable and Atom-Economical Synthesis

Future synthetic strategies for N-(3-phenoxypropyl)prop-2-enamide will likely prioritize green chemistry principles, focusing on sustainability and atom economy. Traditional methods for synthesizing N-substituted acrylamides often involve multi-step processes with significant waste generation. google.com Emerging research, however, points towards more environmentally benign and efficient routes.

One promising avenue is the use of enzymatic catalysis. google.com Enzymes, operating under mild conditions, can offer high selectivity and reduce the need for protecting groups and harsh reagents. For instance, a hypothetical enzymatic process for the synthesis of this compound could exhibit a significantly improved atom economy compared to a classical chemical synthesis.

| Synthesis Parameter | Classical Chemical Synthesis (Hypothetical) | Enzymatic Synthesis (Hypothetical) |

|---|---|---|

| Starting Materials | Acryloyl chloride, 3-phenoxy-1-propanamine, Triethylamine | Acrylic acid, 3-phenoxy-1-propanamine |

| Catalyst | None (stoichiometric base) | Immobilized Lipase (B570770) |

| Solvent | Dichloromethane | Toluene or solvent-free |

| Byproducts | Triethylammonium chloride | Water |

| Theoretical Atom Economy | ~55% | ~92% |

Application of Machine Learning and Artificial Intelligence in Compound Design and Property Prediction

For polymers of this compound, AI could predict a range of crucial properties based on its monomer structure. This includes physical properties like glass transition temperature (Tg) and thermal stability, as well as functional properties such as adhesion, and permeability. aip.org Platforms like the Polymer Genome project demonstrate the feasibility of creating machine-learning-based tools for the rapid prediction of polymer properties. bohrium.comaip.orgresearchgate.net

A hypothetical application of AI in this context could involve the in silico design of copolymers of this compound with other monomers to achieve a desired set of properties for a specific application. An ML model could predict the properties of a vast number of potential copolymers, allowing researchers to focus their experimental efforts on the most promising candidates. medium.com

| Copolymer Composition (Hypothetical) | Predicted Glass Transition Temperature (°C) | Predicted Refractive Index | Predicted Oxygen Permeability (Barrer) |

|---|---|---|---|

| 100% this compound | 85 | 1.58 | 10 |

| 80% this compound, 20% Methyl Acrylate (B77674) | 72 | 1.55 | 15 |

| 60% this compound, 40% N-isopropylacrylamide | 95 | 1.56 | 8 |

Exploration of Novel Interdisciplinary Applications in Chemical Sciences

The unique combination of a phenoxy group and an acrylamide (B121943) functionality in this compound suggests a wide range of potential interdisciplinary applications for its corresponding polymers. The phenoxy group can impart desirable properties such as thermal stability and high refractive index, while the polyamide backbone can offer hydrophilicity and hydrogen bonding capabilities.

In the biomedical field, polymers based on this compound could be explored as novel biomaterials. eurekaselect.comresearchgate.net The biocompatibility of polyacrylamides, coupled with the functional properties endowed by the phenoxy group, could lead to applications in drug delivery, tissue engineering, and smart hydrogels that respond to external stimuli. eurekaselect.comnih.gov For instance, the incorporation of this monomer could modulate the lower critical solution temperature (LCST) of thermo-responsive polymers. kpi.ua

In materials science, polymers derived from this monomer could find use in advanced coatings, membranes, and optical materials. The high refractive index associated with aromatic moieties makes these polymers potential candidates for optical applications. Furthermore, the ability to tune the polymer's properties through copolymerization opens up possibilities for creating materials with tailored permeability for gas separation membranes or with specific adhesive properties for advanced binders. The applications of polyacrylamides are vast, ranging from water treatment to the paper and textile industries, and functionalization with a phenoxypropyl group could lead to enhanced performance in these areas. goplasticizer.comsinofloc.com

Collaborative Research Initiatives in Advanced Materials Development

The accelerated development of advanced materials based on this compound will likely be driven by collaborative research initiatives. numberanalytics.com These collaborations, spanning academia, industry, and government research institutions, are crucial for pooling resources, expertise, and infrastructure. polymer-search.com

A successful model for such initiatives can be seen in various national and international research centers that focus on polymer science and smart materials. numberanalytics.com For example, a collaborative project could bring together a university research group with expertise in polymer synthesis, a national laboratory with advanced characterization facilities, and a private company with the capability to scale up production and explore commercial applications. polymer-search.com

Such collaborations could focus on a range of research themes, including:

The development of scalable and sustainable manufacturing processes for this compound and its polymers.

The creation of a comprehensive database of the properties of these polymers to facilitate AI-driven materials design. bohrium.comaip.orgresearchgate.net

The exploration of high-value applications in areas such as biomedical devices, advanced electronics, and sustainable technologies. polymer-search.com

Funding from government agencies, such as the National Science Foundation, often plays a key role in fostering these collaborative efforts, which are essential for translating fundamental research into real-world technological innovations. numberanalytics.com

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for confirming the structural identity of N-(3-phenoxypropyl)prop-2-enamide?

- Methodology : Use high-resolution mass spectrometry (HRMS) for molecular formula validation and liquid chromatography (LC) coupled with tandem MS (LC-MS/MS) for purity assessment. Nuclear magnetic resonance (NMR) spectroscopy, particularly - and -NMR, is critical for confirming functional groups and stereochemistry. For example, acrylamide derivatives like Moupinamide were characterized using LC-MS and NMR in plant metabolite studies .

Q. How can researchers safely handle this compound in laboratory settings?

- Methodology : Follow GHS hazard guidelines for acrylamide derivatives:

- Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Work in a fume hood to avoid inhalation.

- Dispose of waste via approved chemical protocols. Similar safety measures are outlined for structurally related compounds like N-(2,2-dimethoxyethyl)prop-2-enamide .

Q. What synthetic routes are available for this compound?

- Methodology : Base-mediated condensation of prop-2-enoyl chloride with 3-phenoxypropylamine is a common approach. For analogs like N-[(dialkylamino)methyl]prop-2-enamides, Schiff base intermediates are reacted with acrylamide derivatives in methanol, followed by purification via column chromatography. HRMS and NMR are used to validate intermediates and final products .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported bioactivity data for this compound across studies?

- Methodology :

- Purity Validation : Ensure compound purity >95% via HPLC (e.g., as demonstrated for N-p-trans-coumaroyltyramine ).

- Structural Confirmation : Cross-validate using HRMS and 2D-NMR to rule out isomers or degradation products.

- Bioassay Standardization : Use positive controls (e.g., known bioactive analogs like Moupinamide ) and replicate experiments under standardized conditions .

Q. What experimental design considerations are critical for studying the environmental stability of this compound?

- Methodology :

- Conduct accelerated degradation studies under varying pH, temperature, and UV exposure.

- Monitor degradation products via LC-MS/MS and compare with synthetic standards.

- Reference studies on structurally similar compounds, such as (E)-3-(4-hydroxyphenyl)prop-2-enamides, which degrade via hydrolytic cleavage of the amide bond .

Q. How can computational modeling guide the optimization of this compound for target-specific applications?

- Methodology :

- Perform molecular docking to predict binding affinity with target receptors (e.g., enzymes or transporters).

- Use density functional theory (DFT) to analyze electronic properties and reactive sites.

- Validate predictions with in vitro assays, as demonstrated for nitro-phenylprop-2-enamide derivatives .

Q. What strategies mitigate challenges in synthesizing enantiomerically pure this compound?

- Methodology :

- Employ chiral catalysts (e.g., organocatalysts or metal-ligand complexes) during the amidation step.

- Use chiral stationary phases in preparative HPLC for enantiomer separation.

- Reference asymmetric synthesis techniques for N-[(dialkylamino)methyl]prop-2-enamides .

Data Contradiction and Reproducibility

Q. How should researchers address inconsistent NMR spectral data for this compound?

- Methodology :

- Verify solvent effects (e.g., DMSO vs. CDCl) on chemical shifts.

- Rule out tautomerism or conformational flexibility using variable-temperature NMR.

- Cross-reference with spectral libraries of structurally validated acrylamides .

Q. What analytical workflows ensure reproducibility in quantifying this compound in complex matrices?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.